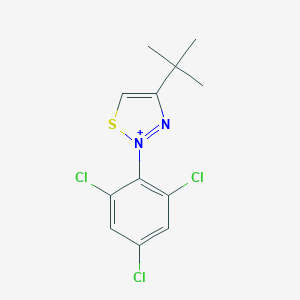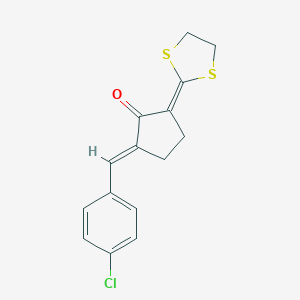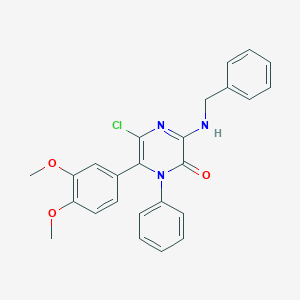
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It is a thiadiazolium salt that has been synthesized using specific methods and has shown promising results in experimental studies.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is not fully understood. However, it is believed to exert its effects by interfering with the normal functioning of certain enzymes or proteins in the target organism. For example, in bacteria, it may inhibit the activity of enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium depend on the target organism and the concentration of the compound. In bacteria, it may cause cell lysis or growth inhibition. In cancer cells, it may induce cell death or reduce tumor growth. In insects, it may cause paralysis or death. In plants, it may inhibit growth or induce wilting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium in lab experiments include its high potency, low toxicity, and ease of synthesis. It can be used at low concentrations, and its effects can be easily monitored using various assays. However, its limitations include its limited solubility in water and its potential to interact with other compounds in the experimental system.
Direcciones Futuras
There are several future directions for research on 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium. These include:
1. Investigating its potential as a novel antibacterial or antifungal agent.
2. Exploring its mechanism of action in cancer cells and its potential as an anticancer drug.
3. Studying its effects on different insect species and its potential as an insecticide.
4. Testing its herbicidal activity on different plant species and its potential as a herbicide.
5. Investigating its potential as a catalyst or dye in material science.
Conclusion:
In conclusion, 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is a chemical compound that has shown promising results in scientific research. Its synthesis method is straightforward, and it has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it may exert its effects by interfering with the normal functioning of certain enzymes or proteins in the target organism. Further research is needed to fully understand its potential and limitations in different applications.
Métodos De Síntesis
The synthesis method of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium involves the reaction of 2,4,6-trichlorophenyl isothiocyanate with tert-butylamine in the presence of a solvent. The reaction proceeds under mild conditions, and the product is obtained in high yield. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, it has been tested for its insecticidal and herbicidal activities. In material science, it has been explored for its potential use as a dye and a catalyst.
Propiedades
Fórmula molecular |
C12H12Cl3N2S+ |
|---|---|
Peso molecular |
322.7 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(2,4,6-trichlorophenyl)thiadiazol-2-ium |
InChI |
InChI=1S/C12H12Cl3N2S/c1-12(2,3)10-6-18-17(16-10)11-8(14)4-7(13)5-9(11)15/h4-6H,1-3H3/q+1 |
Clave InChI |
JUXOEJDDFWFREB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CS[N+](=N1)C2=C(C=C(C=C2Cl)Cl)Cl |
SMILES canónico |
CC(C)(C)C1=CS[N+](=N1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)


![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290123.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)

![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)